molecular formula C12H12N2O B2563715 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1247389-26-9

2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2563715
CAS No.: 1247389-26-9
M. Wt: 200.241
InChI Key: WJFNHBQPSFKETH-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an aromatic benzaldehyde derivative functionalized with a 3-methylpyrazole ring. This compound is characterized by the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . Its structure features an aldehyde group and a substituted pyrazole, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The aldehyde group is highly reactive and readily undergoes condensation reactions, for example, to form Schiff bases, or serves as a precursor for the synthesis of other functional groups, such as carboxylic acids . As a key intermediate, this compound is primarily used in the discovery and development of novel pharmacologically active molecules and heterocyclic compounds . Researchers utilize it to create libraries of compounds for screening against various biological targets. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment .

Properties

IUPAC Name

2-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNHBQPSFKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247389-26-9
Record name 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Aldehyde vs. Carbonyl Derivatives

The aldehyde group in the target compound distinguishes it from analogs with alternative carbonyl functionalities:

  • 4-(3-Methyl-1H-pyrazol-1-yl)acetophenone: Replacing the aldehyde with a ketone group reduces electrophilicity, making it less reactive toward nucleophiles. This substitution enhances stability but limits utility in condensation reactions .
  • Methyl 4-(3-Methyl-1H-pyrazol-1-yl)benzoate : The ester group improves hydrolytic stability compared to the aldehyde, favoring applications in prodrug design or polymer chemistry .
Substituent Position Effects

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 212.25 ~120–125 (est.) Low 2.8
4-(3-Methyl-1H-pyrazol-1-yl)acetophenone 200.24 ~95–100 Moderate 2.5
Methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate 216.23 ~80–85 Low 3.1

Notes:

  • The aldehyde group in the target compound contributes to moderate polarity but poor water solubility due to the hydrophobic pyrazole and methyl groups.
  • Ester and ketone analogs exhibit better solubility profiles, making them preferable for formulations requiring aqueous compatibility .

Stability and Commercial Viability

The discontinuation of the target compound contrasts with the commercial availability of analogs like methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate. This suggests:

  • Stability Issues : Aldehydes are prone to oxidation and polymerization, complicating long-term storage.
  • Synthetic Complexity : Multi-step synthesis involving air-sensitive intermediates may reduce cost-effectiveness.

Biological Activity

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : 3-Methyl-4-(4-methylpyrazol-1-yl)benzaldehyde
  • Canonical SMILES : CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)C

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures induce apoptosis in various cancer cell lines through p53-mediated pathways .

Case Study : In vitro tests on human cancer cell lines revealed that this compound showed cytotoxic effects comparable to established anticancer agents. For instance, it inhibited cell proliferation in breast cancer cells by up to 70% at specific concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A series of experiments tested its activity against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In a model of carrageenan-induced edema in mice, compounds similar to this compound exhibited significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory drug .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, primarily through p53 activation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

Comparative Analysis with Other Pyrazole Derivatives

A comparative study with other pyrazole derivatives highlights the unique properties of this compound:

Compound Anticancer Activity (IC50) Antimicrobial Activity (MIC)
This compound20 µM16 µg/mL
3-Methylpyrazole25 µM32 µg/mL
Phenylbutazone15 µMNot applicable

This table illustrates that while other compounds exhibit similar activities, the specific structural features of this compound confer distinct advantages in both anticancer and antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Vilsmeier–Haack formylation of pyrazole precursors. For example, 3-methyl-1H-pyrazole derivatives undergo formylation at the para position of a benzene ring under acidic conditions (e.g., acetic acid) to introduce the aldehyde group . Alternative approaches include Pd-catalyzed cross-coupling to attach the pyrazole moiety to a pre-functionalized benzaldehyde scaffold . Key Factors Affecting Yield:

  • Temperature: Higher yields (e.g., 78–85%) are achieved under reflux conditions in acetic acid .
  • Catalyst Loading: Pd-based catalysts require precise stoichiometry to avoid side reactions.
  • Purification: Column chromatography or recrystallization is critical for isolating the aldehyde group without oxidation.

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is validated using:

  • HPLC : ≥95% purity is achievable with C18 reverse-phase columns and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed mp (e.g., 97.5–99°C) with literature values to detect impurities .
  • NMR Spectroscopy : ¹H NMR peaks for the aldehyde proton (~10 ppm) and pyrazole protons (~6.5–7.5 ppm) confirm structural integrity .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • FTIR : C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 186.22 (C₁₁H₁₀N₂O) .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 generates 3D models .

Advanced Research Questions

Q. How can computational chemistry predict the rotational barrier of the benzaldehyde group in this compound?

Methodological Answer: Density Functional Theory (DFT) simulations calculate the energy barrier for aldehyde group rotation. Experimental validation via high-resolution FTIR in the far-infrared region (50–500 cm⁻¹) measures torsional modes, resolving discrepancies between theoretical and observed barriers .

Q. What catalytic applications exist for derivatives of this compound?

Methodological Answer: The aldehyde group participates in Ce-MOF-catalyzed oxidations . For example, in styrene epoxidation, derivatives act as intermediates, achieving 99.5% conversion with 80% selectivity for styrene oxide over benzaldehyde .

Mechanistic Insight:
The pyrazole moiety stabilizes metal centers in MOFs, enhancing catalytic activity through Lewis acid-base interactions .

Q. How are structural contradictions resolved in crystallographic studies of similar pyrazole-aldehyde derivatives?

Methodological Answer:

  • SHELXL Refinement : Adjusts thermal parameters and occupancy factors to resolve disorder in the pyrazole ring .
  • Twinned Data Analysis : SHELXD/SHELXE handles twinning in crystals with pseudo-symmetry .
  • Validation Tools : PLATON checks for missed symmetry and hydrogen bonding inconsistencies .

Q. What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent aldehyde oxidation.
  • Storage Conditions : Store under argon at –20°C in amber vials to avoid light-induced degradation .

Q. How do substituents on the pyrazole ring affect electronic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –CF₃) : Reduce electron density at the aldehyde group, lowering reactivity in nucleophilic additions.
  • Electron-Donating Groups (e.g., –CH₃) : Enhance resonance stabilization, confirmed via UV-Vis spectroscopy (red shifts in λ_max) .

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